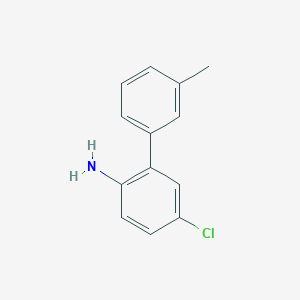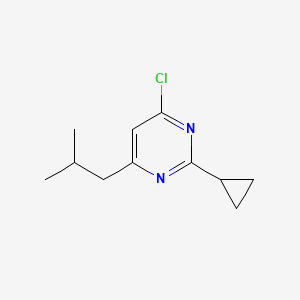![molecular formula C11H11ClN2 B1432575 2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole CAS No. 1551302-93-2](/img/structure/B1432575.png)
2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole
Vue d'ensemble
Description
“2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole” is not detailed in the retrieved papers.Applications De Recherche Scientifique
Anticancer Agents
Research has shown that benzimidazole derivatives, including those structurally related to 2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole, have been synthesized and evaluated for their anticancer properties. For instance, a study by Nofal et al. (2014) synthesized benzimidazole-thiazole derivatives that demonstrated promising anticancer activity against HepG2 and PC12 cancerous cell lines (Z. M. Nofal, E. Soliman, S. H. A. El-Karim, M. El-Zahar, Aladdin M. Srour, Shalini Sethumadhavan, T. Maher, 2014). Another study by Tomorowicz et al. (2020) developed benzimidazole derivatives showing significant cytotoxic activity and selectivity against various cancer cell lines, with further QSAR and molecular docking studies providing insights into their potential mechanisms of action (Łukasz Tomorowicz, J. Sławiński, B. Żołnowska, KrzysztofSzafrański, A. Kawiak, 2020)
Molecular Properties and Chemical Analysis
Benzimidazole compounds, including those with chloro substituents, have been the subject of extensive quantum-chemical, IR, NMR, and X-ray diffraction studies. Özdemir et al. (2011) conducted comprehensive analyses on 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, elucidating its structural and electronic properties and providing a foundation for understanding the energetic behavior of these compounds in various media (N. Özdemir, B. Eren, M. Dinçer, Yunus Bekdemir, 2011).
Antimicrobial and Antifungal Activities
Benzimidazole derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. Bhatt et al. (2013) synthesized novel thiazolidinone derivatives, showing significant antibacterial and antifungal properties, providing new avenues for the development of antimicrobial agents (J. Bhatt, K. Nimavat, K. Vyas, 2013). Similarly, Rekha et al. (2019) explored the synthesis of imidazolyl Schiff bases, triazoles, and azetidinones, demonstrating their potential as antibacterial and antifungal compounds (T. Rekha, U. Nagarjuna, A. Padmaja, V. Padmavathi, 2019).
Corrosion Inhibition
In addition to pharmaceutical applications, benzimidazole derivatives have been investigated for their role in corrosion inhibition, particularly in protecting metals in acidic environments. Ammal et al. (2018) studied the substitution and temperature effects on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid, highlighting their significant protective qualities (P. Ammal, M. Prajila, A. Joseph, 2018).
Propriétés
IUPAC Name |
2-chloro-1-cyclopropyl-7-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7-3-2-4-9-10(7)14(8-5-6-8)11(12)13-9/h2-4,8H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBIEIZNGFHSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N2C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



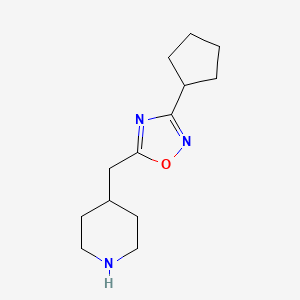
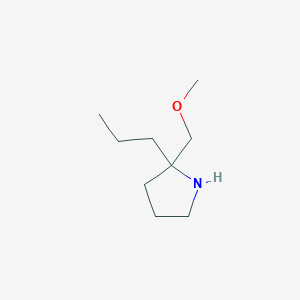
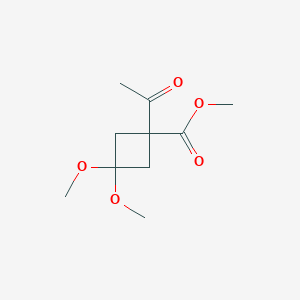
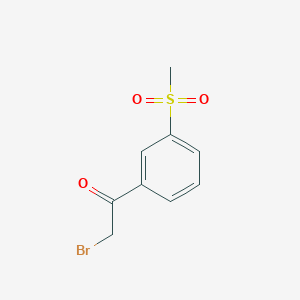
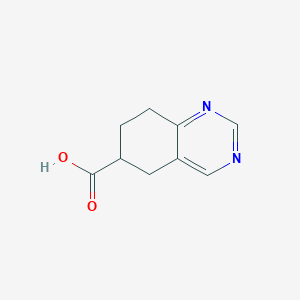
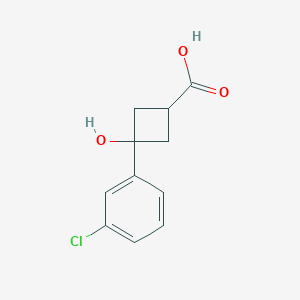
![N-[(1R)-1-phenylethyl]cyclobutanamine](/img/structure/B1432503.png)

![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)
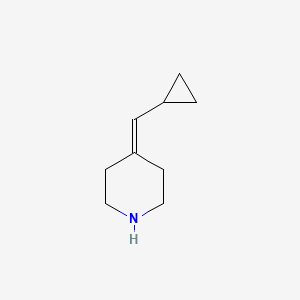
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)

